molecular formula C16H19N3O6 B12818903 Boc-5-nitro-DL-tryptophan

Boc-5-nitro-DL-tryptophan

Cat. No.: B12818903
M. Wt: 349.34 g/mol
InChI Key: JRLGAPLDNBLNQM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro-substituted indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Nitration of Indole: The indole ring is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The protected amino acid is then coupled with the nitrated indole derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of an amino-substituted indole derivative.

    Reduction: Formation of an amino-substituted indole derivative.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets. The indole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid: Characterized by the presence of a nitro-substituted indole ring and a Boc-protected amino group.

    2-((tert-Butoxycarbonyl)amino)-3-(5-amino-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group on the indole ring.

    2-((tert-Butoxycarbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid: Similar structure but with a bromo group instead of a nitro group on the indole ring.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(5-nitro-1H-indol-3-yl)propanoic acid is unique due to the presence of the nitro group on the indole ring, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications. The Boc-protected amino group allows for selective deprotection and subsequent reactions, making this compound a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C16H19N3O6/c1-16(2,3)25-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19(23)24)7-11(9)12/h4-5,7-8,13,17H,6H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

JRLGAPLDNBLNQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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